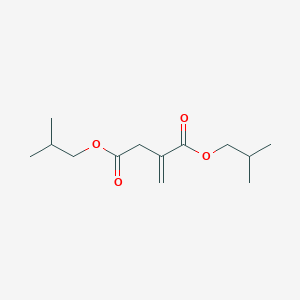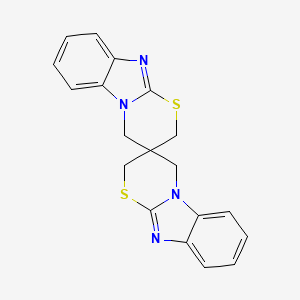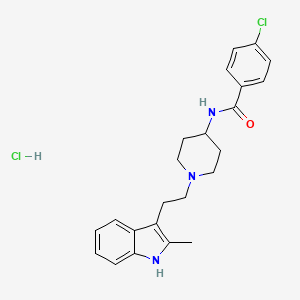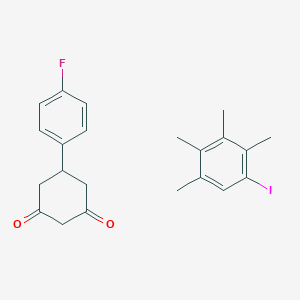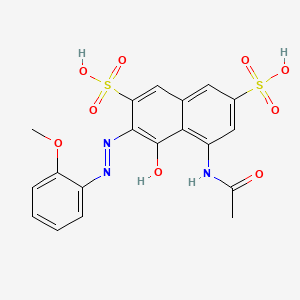
Acid Violet 12 free acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Violet 12 free acid is a synthetic dye belonging to the class of acid dyes. These dyes are typically used for dyeing protein fibers such as wool, silk, and nylon. This compound is known for its vibrant violet color and is used in various industrial applications, including textiles, cosmetics, and biological staining.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acid Violet 12 free acid involves the diazotization of an aromatic amine followed by coupling with a phenol or naphthol derivative. The reaction typically occurs under acidic conditions, with sodium nitrite and hydrochloric acid being common reagents for the diazotization step. The coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations. The final product is purified through filtration and recrystallization to remove impurities and achieve the desired color strength.
Análisis De Reacciones Químicas
Types of Reactions
Acid Violet 12 free acid undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form quinonoid structures, which may alter its color properties.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated derivatives of the dye.
Aplicaciones Científicas De Investigación
Acid Violet 12 free acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color change properties.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy for treating certain types of cancer.
Industry: Widely used in the textile industry for dyeing fabrics and in the cosmetic industry for coloring products.
Mecanismo De Acción
The mechanism of action of Acid Violet 12 free acid involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. The dye interacts with these targets through electrostatic and hydrophobic interactions, leading to changes in their optical properties. In photodynamic therapy, the dye generates reactive oxygen species upon exposure to light, causing damage to cellular components and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Acid Violet 19: Another acid dye with similar applications but different color properties.
Acid Fuchsin: Used in histology for staining tissues, with a different chemical structure and staining characteristics.
Gentian Violet: Known for its antiseptic properties and used in medical applications.
Uniqueness
Acid Violet 12 free acid is unique due to its specific color properties and its ability to bind to a wide range of molecular targets. Its versatility in various applications, from textile dyeing to biological staining, makes it a valuable compound in both industrial and research settings.
Propiedades
Número CAS |
761337-02-4 |
|---|---|
Fórmula molecular |
C19H17N3O9S2 |
Peso molecular |
495.5 g/mol |
Nombre IUPAC |
5-acetamido-4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C19H17N3O9S2/c1-10(23)20-14-9-12(32(25,26)27)7-11-8-16(33(28,29)30)18(19(24)17(11)14)22-21-13-5-3-4-6-15(13)31-2/h3-9,24H,1-2H3,(H,20,23)(H,25,26,27)(H,28,29,30) |
Clave InChI |
GWWYFEYLWLUZFT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=CC=CC=C3OC)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12809631.png)
![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809639.png)
![15,22-Dioxaheptacyclo[17.5.2.02,18.03,12.04,9.013,17.020,24]hexacosa-2,4,6,8,25-pentaene-14,16,21,23-tetrone](/img/structure/B12809650.png)
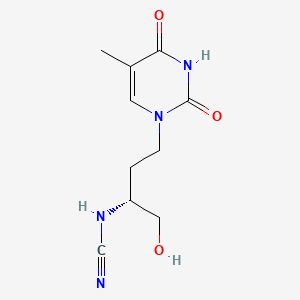
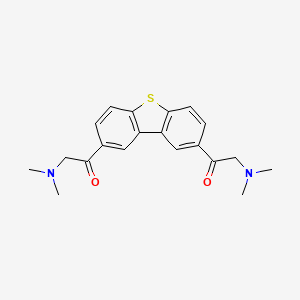


![4-[(4-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12809683.png)
